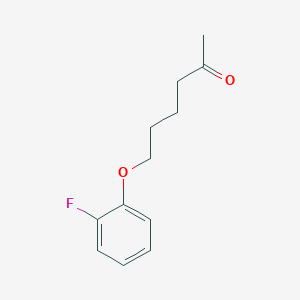

6-(2-Fluorophenoxy)hexan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluorophenoxy)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-10(14)6-4-5-9-15-12-8-3-2-7-11(12)13/h2-3,7-8H,4-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOTZCAUIXFEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCOC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 2 Fluorophenoxy Hexan 2 One

Strategic Retrosynthesis of the 6-(2-Fluorophenoxy)hexan-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected to reveal plausible precursor molecules.

The two primary disconnections for the this compound scaffold are:

C-O Ether Bond Disconnection: This is the most logical and common disconnection, breaking the bond between the phenoxy group and the hexyl chain. This leads to two synthons: a 2-fluorophenoxide anion and a 6-electrophilic hexan-2-one derivative. The corresponding synthetic equivalents would be 2-fluorophenol (B130384) and a 6-halo-hexan-2-one (e.g., 6-bromohexan-2-one (B30552) or 6-chlorohexan-2-one). amazonaws.com

C-C Bond Disconnection in the Hexanone Chain: While less direct for the primary assembly, disconnections of the carbon-carbon bonds within the hexanone backbone can also be considered. For instance, a disconnection alpha to the carbonyl group could lead to precursors that can be joined via an aldol (B89426) condensation or a related C-C bond-forming reaction, followed by functional group interconversions.

The C-O disconnection represents a more direct and efficient pathway for the synthesis of this compound.

Classical Synthetic Approaches to this compound

Traditional methods for synthesizing ethers and ketones provide a solid foundation for the preparation of this compound.

Elaboration of Carbonyl Functionality in this compound Precursors

The synthesis of the hexan-2-one moiety can be achieved through several established methods. One common approach involves the oxidation of the corresponding secondary alcohol, 6-(2-fluorophenoxy)hexan-2-ol. Various oxidizing agents can be employed for this transformation.

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 85-95 |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - Room Temperature | 70-85 |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (DCM) | -78 to Room Temperature | 90-98 |

Alternatively, the ketone can be prepared via the hydration of a terminal alkyne, such as 6-(2-fluorophenoxy)hex-1-yne, typically catalyzed by mercury salts, although this method is less favored due to toxicity concerns.

Construction of the Ether Linkage in this compound

The Williamson ether synthesis is a widely used and straightforward method for forming the ether linkage in this compound. masterorganicchemistry.comwikipedia.orgbyjus.com This S\N2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org For the synthesis of the target molecule, there are two possible routes:

Route A: Reaction of sodium 2-fluorophenoxide with a 6-halo-hexan-2-one.

Route B: Reaction of the alkoxide of 6-hydroxyhexan-2-one (B1596095) with 1-fluoro-2-halobenzene.

Route A is generally preferred as the alkyl halide is primary, which is ideal for an S\N2 reaction, minimizing the potential for elimination side reactions. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent.

| Base | Alkyl Halide | Solvent | Temperature (°C) | Yield (%) |

| Sodium hydride (NaH) | 6-bromohexan-2-one | Tetrahydrofuran (THF) | Room Temperature to 60 | 80-90 |

| Potassium carbonate (K₂CO₃) | 6-iodohexan-2-one | Acetone | Reflux | 75-85 |

| Sodium hydroxide (B78521) (NaOH) | 6-chlorohexan-2-one | Dimethylformamide (DMF) | 80 | 70-80 |

Contemporary Synthetic Transformations in this compound Production

Modern synthetic chemistry offers more advanced and efficient methods for the synthesis of aryl ethers, often involving catalytic systems.

Catalytic Strategies for this compound Synthesis

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to the Williamson ether synthesis for the formation of C-O bonds. acs.orgmit.edu Palladium- and copper-based catalytic systems are commonly employed for the arylation of alcohols. mit.eduorganic-chemistry.org

In the context of synthesizing this compound, this would involve the coupling of 2-fluorophenol with a suitable 6-halo- or 6-pseudohalo-hexan-2-one, or the coupling of 6-hydroxyhexan-2-one with a 2-halo-fluorobenzene. These catalytic methods often proceed under milder conditions and with a broader substrate scope compared to classical methods. chemrxiv.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 100 | 85-95 |

| CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 110 | 70-85 |

| NiCl₂(dppp) | dppp | NaOtBu | THF | 80 | 75-90 |

These catalytic approaches can offer advantages in terms of functional group tolerance and reaction efficiency. researchgate.netacs.org

Chemo- and Regioselective Synthesis of this compound

Chemo- and regioselectivity are crucial considerations in the synthesis of molecules with multiple functional groups. In the synthesis of this compound, these principles come into play, particularly when dealing with more complex precursors.

Chemoselectivity: In a molecule containing both a hydroxyl group and another potentially reactive functional group, a selective reaction at the hydroxyl group is required for the etherification step. For instance, if the starting material were 6-hydroxy-7-octen-2-one, a catalytic system would need to be chosen that favors C-O bond formation over reactions with the alkene.

Regioselectivity: When using a di-substituted aromatic ring as a starting material, the regioselectivity of the etherification becomes important. For example, in the reaction of 6-hydroxyhexan-2-one with 1,2-difluorobenzene, reaction conditions can be optimized to favor the formation of the desired 2-fluorophenoxy ether over the 3-fluorophenoxy isomer, although in this specific case the starting material is symmetrical. However, with an unsymmetrical dihalobenzene, the choice of catalyst and ligands can influence which halogen is preferentially displaced.

While specific studies on the chemo- and regioselective synthesis of this compound are not extensively documented, general principles of organic synthesis allow for the strategic design of reaction pathways to achieve the desired selectivity.

Methodological Advancements in this compound Synthesis

Phase-Transfer Catalysis (PTC): A significant improvement over the classical Williamson ether synthesis involves the use of phase-transfer catalysis. In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the alkyl halide. This method can circumvent the need for strictly anhydrous conditions and can accelerate the reaction rate.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times for ether synthesis. Microwave energy provides efficient and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating methods. This technique is particularly amenable to rapid optimization of reaction conditions.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for the synthesis of fine chemicals. In a flow setup, reactants are continuously pumped through a heated and pressurized tube or a packed-bed reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, safety, and scalability. For the synthesis of this compound, a flow process could be designed where 2-fluorophenol and a base are mixed and then combined with a stream of 6-halo-hexan-2-one in a heated reactor.

Advanced Catalytic Systems: Recent research has focused on the development of more sophisticated catalytic systems for C-O bond formation. While the Williamson synthesis is typically uncatalyzed, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for etherification. These methods could provide an alternative route, though they are more commonly employed for more sterically hindered or electronically challenging substrates.

| Methodological Advancement | Description | Potential Advantages for Synthesis |

| Phase-Transfer Catalysis | Utilizes a catalyst (e.g., quaternary ammonium salt) to facilitate reactant transfer between phases. | Milder reaction conditions, no need for strictly anhydrous solvents, potentially faster reaction rates. |

| Microwave-Assisted Synthesis | Employs microwave irradiation for rapid and efficient heating. | Significant reduction in reaction time, often improved yields and fewer byproducts. |

| Flow Chemistry | Reactants are continuously passed through a reactor. | Enhanced safety, precise control over reaction parameters, improved scalability and reproducibility. |

| Advanced Catalytic Systems | Use of transition metal catalysts to form the C-O bond. | Potential for wider substrate scope and milder conditions, although may be more complex and costly. |

Green Chemistry Principles and Sustainable Routes for this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mit.edu Applying these principles to the synthesis of this compound would involve a critical evaluation of starting materials, solvents, catalysts, and energy consumption.

Atom Economy: The Williamson ether synthesis itself has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. The primary byproduct is an inorganic salt. To maximize atom economy, it is crucial to use stoichiometric amounts of reactants or a slight excess of the less expensive reagent.

Use of Safer Solvents: Traditional Williamson synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which have associated health and environmental concerns. mit.edu A greener approach would involve replacing these with more benign alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or tert-butyl methyl ether are considered greener alternatives to diethyl ether or dioxane. mit.edu The use of phase-transfer catalysis can also enable the use of water or a biphasic system, significantly improving the environmental profile of the synthesis.

Catalytic Reagents: Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones. mit.edu While the base in the Williamson synthesis is stoichiometric, the use of a phase-transfer catalyst is a step in this direction as it is used in small, recyclable amounts. A "catalytic Williamson ether synthesis" (CWES) has been developed for certain substrates, which uses catalytic amounts of base at high temperatures, further improving the sustainability of the process. acs.org

Energy Efficiency: As mentioned, microwave-assisted synthesis and flow chemistry can contribute to energy efficiency by reducing reaction times and allowing for more targeted heating. alfa-chemistry.com Conventional refluxing for extended periods is energy-intensive, and these modern techniques offer a more sustainable alternative.

Renewable Feedstocks: A more advanced green chemistry approach would consider the origin of the starting materials. While 2-fluorophenol is derived from petrochemical sources, research into the synthesis of aromatic compounds from biomass-derived furfurals could one day provide a renewable route to such precursors. ucl.ac.ukucl.ac.uk Similarly, the hexane (B92381) backbone could potentially be derived from bio-based platform chemicals.

| Green Chemistry Principle | Application to Synthesis | Specific Improvement |

| Maximize Atom Economy | Use of stoichiometric amounts of reactants. | Minimize waste by ensuring efficient incorporation of starting materials into the product. |

| Use of Safer Solvents | Replace traditional polar aprotic solvents. | Employing solvents like 2-MeTHF, or using water with a phase-transfer catalyst. mit.edu |

| Use of Catalysts | Employ catalytic instead of stoichiometric reagents. | Utilizing phase-transfer catalysis or exploring catalytic versions of the Williamson ether synthesis. mit.eduacs.org |

| Increase Energy Efficiency | Adopt modern heating and reaction technologies. | Implementing microwave-assisted synthesis or continuous flow processes to reduce energy consumption. alfa-chemistry.com |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Exploring future synthetic pathways from bio-derived platform chemicals like furfurals. ucl.ac.ukucl.ac.uk |

By integrating these methodological advancements and green chemistry principles, the synthesis of this compound can be envisioned as an efficient, scalable, and environmentally responsible process.

Computational and Theoretical Investigations of 6 2 Fluorophenoxy Hexan 2 One

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are instrumental in elucidating the electronic properties of 6-(2-Fluorophenoxy)hexan-2-one at the atomic level. These methods offer a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine a variety of molecular properties. By using functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), it is possible to optimize the molecular geometry and calculate key electronic descriptors.

These calculations can provide data on the molecule's dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Calculated Molecular Properties of this compound using DFT

| Property | Value | Unit |

|---|---|---|

| Total Energy | -885.345 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -0.25 | eV |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations for a molecule of this nature.

Ab Initio Methods for Electronic Configuration and Energy

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be used to provide a detailed understanding of the electronic configuration and total energy of this compound.

These calculations are computationally more intensive than DFT but can offer higher accuracy for certain properties. They are particularly useful for obtaining a precise value for the total electronic energy and for studying electron correlation effects, which are important for a comprehensive understanding of the molecule's behavior.

Conformational Analysis and Energetics of this compound

The flexibility of the hexanone chain and the phenoxy group in this compound allows for multiple spatial arrangements or conformations. Conformational analysis is key to identifying the most stable structures and understanding the energetic landscape of the molecule.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational space of a molecule. For this compound, this involves systematically changing the dihedral angles along the flexible bonds and calculating the energy at each point. This process helps in identifying the energy minima, which correspond to stable conformers, and the transition states that connect them. The resulting map provides a comprehensive view of the molecule's flexibility and the energy barriers between different conformations.

Rotational Isomerism and Intramolecular Interactions

Due to the presence of several single bonds, this compound exhibits rotational isomerism. The relative orientation of the 2-fluorophenoxy group and the hexan-2-one chain can lead to various conformers with different energies. The stability of these conformers is influenced by a balance of intramolecular interactions, such as steric hindrance, dipole-dipole interactions, and potential weak hydrogen bonds. For instance, the interaction between the fluorine atom and the carbonyl group can significantly affect the conformational preference.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly valuable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

By performing frequency calculations using methods like DFT, it is possible to predict the infrared (IR) and Raman spectra of this compound. These calculations provide the vibrational frequencies and intensities of the different normal modes of the molecule. For example, the characteristic stretching frequency of the carbonyl group (C=O) and the C-F bond can be predicted.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can predict the 1H and 13C NMR spectra, providing valuable information about the chemical environment of each atom in the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Frequency (cm-1) |

|---|---|

| C=O (Ketone) | 1715 |

| C-F (Aromatic) | 1250 |

Note: The data in this table is hypothetical and illustrates typical predicted vibrational frequencies for the specified functional groups.

Table 3: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 208.5 |

| C (Aromatic, C-F) | 155.2 |

| C (Aromatic, C-O) | 145.8 |

Note: The data in this table is hypothetical and represents typical predicted chemical shifts for carbon atoms in similar chemical environments.

Reaction Pathway Modeling and Transition State Analysis for this compound

Currently, there is no published research detailing the reaction pathway modeling or transition state analysis for the synthesis or degradation of this compound. This type of investigation is fundamental to understanding the mechanisms of chemical reactions, identifying potential intermediates, and determining the energy barriers that govern reaction rates. Without these computational studies, the synthetic pathways for this compound have not been computationally optimized, and its kinetic and thermodynamic profiles remain uncharacterized from a theoretical standpoint.

Reactivity and Reaction Mechanisms of 6 2 Fluorophenoxy Hexan 2 One

Transformations of the Carbonyl Moiety in 6-(2-Fluorophenoxy)hexan-2-one

The ketone functional group is a primary site of reactivity in this compound, undergoing a variety of transformations typical of carbonyl compounds. These reactions are fundamental to the synthesis of new derivatives and the modification of the molecule's core structure.

Nucleophilic Addition Reactions

The polarized nature of the carbon-oxygen double bond in the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for a range of nucleophilic addition reactions.

Common nucleophilic addition reactions applicable to ketones like this compound include:

Hydrate and Acetal Formation: In the presence of water, an equilibrium can be established to form the corresponding hydrate. More synthetically useful is the reaction with alcohols in the presence of an acid catalyst to form acetals, which can serve as protecting groups for the carbonyl functionality.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl carbon results in the formation of a cyanohydrin. This reaction is significant as it introduces a new carbon-carbon bond and a nitrile group that can be further transformed.

Grignard and Organolithium Reactions: Carbon nucleophiles, such as those from Grignard reagents (R-MgX) or organolithium reagents (R-Li), readily add to the carbonyl group to form tertiary alcohols after an aqueous workup. This is a powerful method for creating new carbon-carbon bonds.

Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation, yielding 6-(2-fluorophenoxy)hexan-2-ol.

The general mechanism for these reactions involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide, typically during a workup step, affords the final addition product.

Condensation and Derivatization Reactions

Condensation reactions of the carbonyl group in this compound involve the reaction with nucleophiles, often containing a nitrogen atom, followed by the elimination of a water molecule. These reactions are crucial for the synthesis of various derivatives with altered chemical properties.

Key condensation and derivatization reactions include:

Imine and Enamine Formation: Primary amines react with the ketone to form imines (Schiff bases), while secondary amines yield enamines. youtube.com These reactions are typically catalyzed by acid. youtube.com

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) produces an oxime, and reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones. These derivatives are often crystalline solids and can be used for the characterization of the parent ketone.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from ketones. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), leading to the replacement of the carbonyl oxygen with a carbon-carbon double bond.

Aldol (B89426) Condensation: In the presence of a base or acid, ketones with α-hydrogens can undergo self-condensation or condensation with other carbonyl compounds. For this compound, this could involve the formation of an enolate at the C1 or C3 position, which can then act as a nucleophile.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reactivity of the Fluoro-Substituted Phenoxy Group

The 2-fluorophenoxy group is another key reactive site in the molecule. The electronic properties of the fluorine atom and the aromatic ring govern its reactivity, particularly in electrophilic aromatic substitution reactions.

Aromatic Substitution Reactions on the Fluorophenoxy Ring

The benzene (B151609) ring of the fluorophenoxy group can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring. The existing substituents on the ring—the fluorine atom and the ether linkage—influence the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com

The reactivity of the ring towards these substitutions is influenced by the activating or deactivating nature of the existing substituents.

Role of Fluorine in Directing Reactivity

The fluorine atom on the phenoxy ring plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. Fluorine is an interesting case as it is an electronegative atom, which deactivates the ring towards electrophilic attack through a negative inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a positive mesomeric or resonance effect (+M). wikipedia.orgcsbsju.edu

Specifically, the fluorine atom will direct incoming electrophiles primarily to the positions ortho and para to itself. Considering the ether linkage is also an ortho, para-director, the positions for electrophilic attack on the 2-fluorophenoxy ring will be influenced by both groups. The steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Reactions Involving the Hexane (B92381) Chain Linker

The hexane chain connecting the phenoxy group and the ketone is generally the least reactive part of the molecule. Alkanes are typically unreactive towards many reagents due to the strength and non-polar nature of their C-C and C-H bonds. However, under specific conditions, reactions can be induced to occur on the hexane chain.

Potential reactions involving the hexane chain include:

Free-Radical Halogenation: In the presence of UV light or high temperatures, alkanes can undergo free-radical substitution with halogens (e.g., Cl₂, Br₂). This reaction is often non-selective and can lead to a mixture of halogenated products at various positions along the hexane chain.

Oxidation: Strong oxidizing agents under harsh conditions can lead to the oxidation of the hexane chain, potentially leading to chain cleavage or the formation of various oxygenated products. However, the other functional groups in the molecule would likely be more susceptible to oxidation under milder conditions.

Lack of Specific Data for this compound Prevents Detailed Analysis

The structural features of this compound, which include a ketone functional group, an ether linkage, and a fluorinated aromatic ring, suggest potential reactivity at these sites. For instance, the ketone could undergo nucleophilic addition or reduction, the ether linkage could be cleaved under harsh conditions, and the fluorophenoxy group might participate in electrophilic or nucleophilic aromatic substitution reactions. However, without specific experimental studies, any discussion of reaction mechanisms, kinetics, or thermodynamics would be purely speculative.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" that adheres to the requested outline, including mechanistic investigations, kinetics and thermodynamics, and its oxidation and reduction chemistry. The absence of published research on this specific compound means that data tables and detailed research findings, as requested, cannot be generated.

Further research in specialized chemical databases or newly published literature may be required to obtain the specific information needed for a thorough analysis of this compound's chemical properties.

Advanced Analytical Methodologies for Research on 6 2 Fluorophenoxy Hexan 2 One

Sophisticated Chromatographic Separations for Purity and Impurity Profiling

Chromatographic techniques are fundamental in the pharmaceutical and chemical industries for separating, identifying, and quantifying components in a mixture. ijpsjournal.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for separating and analyzing chemical compounds. slideshare.net GC is suitable for volatile and thermally stable compounds, while HPLC is ideal for non-volatile and thermally sensitive substances. ijpsjournal.com

Gas Chromatography (GC):

GC separates compounds based on their volatility and interaction with a stationary phase. ijpsjournal.com A sample is vaporized and carried by an inert gas through a column, where separation occurs. slideshare.net The choice of column and detector is critical for achieving optimal separation and sensitivity.

Technique Insights: For "6-(2-Fluorophenoxy)hexan-2-one," a high-resolution capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation from potential impurities. Flame Ionization Detection (FID) would offer high sensitivity for this organic compound.

High-Performance Liquid Chromatography (HPLC):

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. slideshare.netuci.edu Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is a common and versatile technique. slideshare.net

Technique Insights: A C18 column is a suitable choice for the separation of "this compound." The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with the composition optimized to achieve the desired retention time and resolution. A Diode Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. uci.edu

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Injection Volume | 1 µL (split mode) | 10 µL |

| Temperature Program (GC) | Initial 100°C, ramp to 250°C at 10°C/min | N/A |

| Column Temperature (HPLC) | N/A | 30°C |

| Detector | Flame Ionization Detector (FID) | Diode Array Detector (DAD) |

| Expected Retention Time | ~12.5 min | ~5.8 min |

This table presents hypothetical data for illustrative purposes.

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph with a mass spectrometer. researchgate.net As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint. This is invaluable for the definitive identification of "this compound" and the structural elucidation of any impurities.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly links an HPLC system with an NMR spectrometer. researchgate.net This allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information. This can be particularly useful for identifying unknown impurities or degradation products in a sample of "this compound."

In-Situ and Online Monitoring Techniques for Reactions Involving this compound

In-situ and online monitoring techniques provide real-time information about a chemical reaction, enabling better control and understanding of the process. spectroscopyonline.com

Online Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating an NMR flow cell into a reaction setup, it is possible to monitor the progress of a reaction in real-time. nih.gov This can provide quantitative data on the consumption of reactants, the formation of "this compound," and the appearance and disappearance of any reaction intermediates.

Online Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also be used for real-time reaction monitoring through the use of an attenuated total reflectance (ATR) probe immersed in the reaction mixture. nih.gov Changes in the infrared spectrum can be correlated with the concentrations of reactants, products, and intermediates, providing valuable kinetic information.

Table 2: Application of In-Situ Spectroscopy for Monitoring the Synthesis of this compound

| Technique | Monitored Species | Information Gained |

| Online NMR | Reactants, "this compound", Intermediates | Reaction kinetics, conversion rates, detection of transient species |

| Online FTIR | Functional group changes (e.g., C=O, C-O-C) | Real-time tracking of product formation and reactant consumption |

This table presents a conceptual application of these techniques.

Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. d-nb.inforesearchgate.net This approach offers several advantages, including improved safety, better heat and mass transfer, and easier scalability. uc.ptmdpi.com The integration of online analytical techniques is crucial for the control and optimization of continuous processes. nih.gov

Process Analytical Technology (PAT): In a flow synthesis of "this compound," online NMR and FTIR, as well as other techniques like UV-Vis spectroscopy, can be integrated at various points in the flow path. nih.gov This provides continuous feedback on the reaction's performance, allowing for real-time adjustments to parameters such as temperature, flow rate, and reagent stoichiometry to maintain optimal conditions and ensure consistent product quality.

Electrochemical Methods for Redox Potential Determination and Redox Reactivity Studies

Electrochemical methods are used to study the redox properties of molecules, providing insights into their electron transfer behavior. nih.gov

Cyclic Voltammetry (CV): Cyclic voltammetry is a widely used electrochemical technique for investigating the redox behavior of a compound. aalto.fi By applying a varying potential to an electrode in a solution containing "this compound," one can determine its oxidation and reduction potentials. This information is valuable for understanding its stability and potential reactivity in different chemical environments. The real surface area of the electrodes used can be determined by methods such as hydrogen adsorption or surface oxide reduction. researchgate.net

Table 3: Hypothetical Redox Potentials for this compound

| Process | Potential (V vs. SHE) |

| Oxidation | +1.2 V |

| Reduction | -0.8 V |

This table presents hypothetical data for illustrative purposes. SHE: Standard Hydrogen Electrode.

Advanced Spectrophotometric and Fluorometric Assays

While specific documented spectrophotometric and fluorometric assays for this compound are not extensively available in peer-reviewed literature, the structural motifs of the molecule—a fluorinated aromatic ether and a ketone—provide a basis for discussing potentially relevant advanced analytical methodologies. The application of such assays would be crucial for the quantitative determination of the compound in various matrices and for studying its potential interactions with biological or chemical systems.

Spectrophotometric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of organic compounds containing chromophores. biocompare.com The this compound molecule possesses a 2-fluorophenoxy group, which is expected to exhibit characteristic UV absorption bands. The benzene (B151609) ring derivative is the primary chromophore and its absorption is influenced by the fluorine and ether substituents. Generally, substituted benzene rings display absorption bands in the 180-270 nm region. nih.gov

The presence of the ketone carbonyl group introduces a weak n→π* transition at a longer wavelength, typically around 270-300 nm, and a much stronger π→π* transition at a shorter wavelength, usually below 200 nm. The exact absorption maxima (λmax) and molar absorptivity (ε) for this compound would need to be determined experimentally. However, based on analogous compounds, a hypothetical UV-Vis absorption profile can be projected.

A quantitative assay could be developed based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. This would involve measuring the absorbance at a specific wavelength, likely one of the absorption maxima of the fluorophenoxy moiety, to determine the concentration of the compound in a solution.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Transition | Probable λmax (nm) | Estimated Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π→π* (aromatic) | ~220 | ~8,000 |

| π→π* (aromatic) | ~275 | ~1,500 |

| n→π* (carbonyl) | ~285 | ~50 |

Note: This data is illustrative and based on the typical spectral characteristics of substituted phenols and aliphatic ketones. Actual experimental values may differ.

Fluorometric Assays

Fluorometric assays offer higher sensitivity and specificity compared to spectrophotometry. biocompare.com The potential for a fluorometric assay for this compound would depend on whether the molecule exhibits native fluorescence or can be derivatized with a fluorescent tag. Aromatic compounds, particularly those with electron-donating or electron-withdrawing groups, can be fluorescent. The presence of the fluorine atom could influence the quantum yield of fluorescence.

If the native fluorescence is weak or non-existent, a derivatization strategy could be employed. The ketone group in this compound is a potential site for reaction with a fluorescent labeling reagent. For instance, a reagent that specifically reacts with carbonyls to form a highly fluorescent product could be used.

A high-throughput fluorescence assay for ketones has been developed using a chemical probe that reacts with ketones to produce a fluorescent signal. acs.org Such an approach could potentially be adapted for the sensitive detection of this compound. The development of such an assay would involve optimizing reaction conditions, including pH, temperature, and reagent concentrations, to achieve maximum sensitivity and a linear response over a desired concentration range.

Potential Parameters for a Derivatization-Based Fluorometric Assay

| Parameter | Illustrative Value/Condition |

| Derivatizing Agent | A hydrazine-based fluorescent probe |

| Excitation Wavelength (λex) | ~350 nm |

| Emission Wavelength (λem) | ~450 nm |

| pH | 5.0 |

| Reaction Time | 30 minutes |

| Limit of Detection (LOD) | Low micromolar (µM) range |

Note: This table presents hypothetical parameters for a potential fluorometric assay and would require experimental validation.

The development of robust spectrophotometric and fluorometric assays is essential for furthering research on this compound, enabling accurate quantification and detailed investigation of its chemical and physical properties.

Exploration of 6 2 Fluorophenoxy Hexan 2 One in Academic Synthetic and Materials Research

6-(2-Fluorophenoxy)hexan-2-one as a Versatile Synthetic Intermediate

While direct evidence of the extensive use of this compound as a synthetic intermediate is limited in published literature, its structure inherently lends itself to a range of chemical transformations, making it a potentially valuable building block in organic synthesis.

Building Block for Complex Organic Scaffolds and Natural Product Analogues

The ketone and the fluorinated aromatic ring are key reactive sites. The ketone functionality can undergo a variety of reactions such as aldol (B89426) condensations, Wittig reactions, and reductions to an alcohol, which can then be further functionalized. The aromatic ring, activated by the fluorine atom, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse substituents. These features could theoretically be exploited in the multi-step synthesis of complex molecules and analogues of natural products.

Precursor for Advanced Functional Molecules and Probes

The presence of the 2-fluorophenoxy group is of particular interest. This moiety is found in a number of biologically active compounds. For instance, related structures such as 4-(2-fluorophenoxy)quinoline derivatives have been investigated as selective c-Met inhibitors for potential anticancer applications nih.gov. This suggests that this compound could serve as a precursor for the synthesis of novel pharmaceutical candidates or molecular probes for chemical biology research. The flexible linker could be modified to optimize binding to biological targets.

Investigation of Derived Analogues and Homologues of this compound for Structure-Reactivity Relationship Studies

Systematic modification of the this compound structure would be a logical step in understanding how its chemical properties and reactivity can be tuned. Structure-reactivity relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science.

| Potential Modification Site | Type of Modification | Potential Impact on Properties |

| Aromatic Ring | Altering position and number of fluorine atoms | Modulate electronic properties and metabolic stability |

| Aliphatic Chain | Varying the length of the alkyl chain | Influence flexibility, lipophilicity, and binding affinity |

| Ketone Group | Conversion to other functional groups (e.g., amine, ester) | Introduce new reactive handles and change intermolecular interactions |

Such studies, while not yet reported for this specific compound, are crucial for optimizing molecules for specific applications. For example, in the development of enzyme inhibitors, subtle changes to the molecular structure can lead to significant differences in potency and selectivity nih.gov.

Potential in Polymer Chemistry and Material Science Research

The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of specialized polymers. The ketone group could be a site for polymerization reactions, potentially leading to the formation of novel polyesters or polyketones. The fluorinated phenoxy side chain could impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and specific optical or electronic properties.

Furthermore, the molecule could be a component in the design of supramolecular assemblies. The combination of the aromatic ring, capable of pi-stacking interactions, and the polar ketone group could facilitate self-assembly into ordered structures.

Role in Probing Fundamental Chemical Principles and Reaction Mechanisms

While no studies have been identified that use this compound for this purpose, its structure is well-suited for investigating fundamental chemical principles. The interaction between the fluorine atom and the ether linkage, and their combined influence on the reactivity of the ketone, could be a subject of mechanistic studies. The compound could also serve as a model substrate to explore new synthetic methodologies.

The synthesis of this compound itself would likely proceed via a Williamson ether synthesis, reacting 2-fluorophenol (B130384) with a suitable 6-halo-2-hexanone, such as 6-bromohexan-2-one (B30552) nih.govsigmaaldrich.com. The starting halo-ketone can be prepared from precursors like 6-hydroxyhexan-2-one (B1596095) nih.gov. The kinetics and mechanism of this synthesis could provide insights into nucleophilic substitution reactions.

Future Prospects and Emerging Research Directions for 6 2 Fluorophenoxy Hexan 2 One

Unexplored Synthetic Avenues for 6-(2-Fluorophenoxy)hexan-2-one and its Derivatives

While classical methods such as Williamson ether synthesis have been effective for producing the core structure of this compound, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies. The development of novel derivatives hinges on the exploration of advanced organic reactions that can introduce diverse functional groups, stereocenters, and structural complexity.

Key Unexplored Avenues:

C-H Activation/Functionalization: Direct functionalization of the aliphatic hexane (B92381) chain or the aromatic ring through C-H activation represents a highly atom-economical approach. This could allow for the late-stage introduction of substituents without the need for pre-functionalized starting materials, offering a streamlined path to a library of novel derivatives.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages over traditional batch processing. researchgate.net Flow chemistry can provide enhanced reaction control, improved safety for handling hazardous reagents, and simplified scalability. researchgate.net This methodology is particularly suited for optimizing multi-step syntheses and for the rapid generation of derivative libraries.

Photoredox and Electrocatalysis: These modern synthetic methods utilize light or electricity to drive chemical reactions under mild conditions. They open up new reaction pathways that are often inaccessible through conventional thermal methods. For instance, photoredox catalysis could be employed for novel coupling reactions to build the ether linkage or to functionalize the ketone moiety.

Enzymatic and Biocatalytic Routes: The use of enzymes as catalysts could introduce high levels of stereoselectivity, particularly in the synthesis of chiral derivatives. For example, a biocatalytic reduction of the ketone could produce specific enantiomers of the corresponding alcohol, which may possess unique biological or material properties.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Avenue | Potential Advantages | Challenges | Derivative Potential |

|---|---|---|---|

| C-H Activation | High atom economy, late-stage functionalization | Selectivity and catalyst development | Introduction of alkyl, aryl, or halogen groups on the hexane chain or aromatic ring. |

| Flow Chemistry | Enhanced control, safety, scalability, rapid optimization | Initial setup cost, potential for clogging | Efficient production of the core structure and rapid synthesis of analog libraries. |

| Photoredox/Electrocatalysis | Mild reaction conditions, unique reactivity | Substrate scope limitations, specialized equipment | Novel coupling reactions, functionalization of inert bonds. |

| Biocatalysis | High stereoselectivity, green chemistry | Enzyme stability and availability, reaction conditions | Synthesis of specific enantiomers and stereoisomers. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Reaction Prediction: AI algorithms, trained on massive databases of chemical reactions, can predict the likely outcomes of novel synthetic steps. researchgate.netacs.org This allows researchers to evaluate the feasibility of a proposed synthesis for a new derivative of this compound before committing to resource-intensive lab experiments.

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools powered by ML can propose multiple viable synthetic routes to a target molecule. arxiv.orgsemanticscholar.org By inputting the structure of a desired this compound derivative, these programs can generate retrosynthetic analyses, breaking the molecule down into simpler, commercially available starting materials. arxiv.org This approach can uncover non-intuitive and more efficient synthetic strategies compared to those devised by human chemists alone. acs.org

Optimization of Reaction Conditions: ML models can analyze experimental data to identify the optimal conditions (e.g., temperature, solvent, catalyst) to maximize the yield and selectivity of a reaction. researchgate.net This is particularly valuable for refining the synthesis of this compound and its derivatives, saving time and materials.

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Specific Task | Expected Outcome |

|---|---|---|

| Reaction Prediction | Forecast the products of untested reaction conditions. | Reduced number of failed experiments; discovery of novel transformations. |

| Retrosynthesis Planning | Generate multiple synthetic pathways to a target derivative. | Identification of more efficient, cost-effective, or innovative synthetic routes. arxiv.org |

| Condition Optimization | Identify optimal temperature, solvent, and catalyst combinations. | Maximized reaction yields and purity; reduced waste and resource consumption. researchgate.net |

Advancements in Computational Modeling for Novel Insights into this compound Behavior and Reactivity

Computational modeling provides a molecular-level understanding of a compound's properties and behavior, complementing experimental research. Advanced computational techniques can be applied to this compound to predict its characteristics and guide the design of new derivatives with desired functionalities.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound with high accuracy. This allows for the prediction of various properties, including molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and reaction energetics. It can also elucidate the effects of the fluorine substituent on the molecule's electronic properties and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility. The hexan-2-one chain and the phenoxy group have multiple rotatable bonds, and MD simulations can map the conformational landscape, identifying the most stable conformers and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR): If a particular property or activity is identified for a series of this compound derivatives, QSAR modeling can be used to build a statistical model that correlates structural features with that activity. This predictive model can then be used to design new derivatives with enhanced performance.

Distortion/Interaction Analysis: This computational model helps in understanding reaction barriers by separating the energy required to distort the reactants into their transition-state geometries from the interaction energy between the distorted molecules. nih.gov This analysis could be applied to potential reactions involving this compound to understand its reactivity and guide catalyst design. nih.gov

Interdisciplinary Research Opportunities Involving this compound in Areas such as Chemical Biology (excluding human/clinical aspects) or Environmental Chemistry

The unique combination of a fluorinated aromatic ring and a ketone functional group makes this compound an interesting candidate for exploration in interdisciplinary fields.

Chemical Biology: In a non-clinical context, the molecule could be developed as a chemical probe. The ketone handle allows for facile derivatization, such as conversion to an oxime or hydrazone, enabling the attachment of reporter tags (e.g., fluorophores, biotin). Such tagged probes could be used to study biological processes in vitro or in non-mammalian systems, such as tracking the uptake and distribution of fluorophenoxy compounds in plant cells or microorganisms.

Environmental Chemistry: Organofluorine compounds are of significant environmental interest due to the strength of the carbon-fluorine bond, which can make them persistent in the environment. acs.orgnih.gov this compound could serve as a model compound to study the environmental fate and degradation pathways of fluorinated ethers. Research could focus on its biodegradability by soil microbes, its potential for bioaccumulation, or its abiotic degradation through processes like photolysis. scitechnol.com Understanding these processes is crucial for assessing the environmental impact of this class of chemicals. mdpi.comglobalscienceresearchjournals.org

Materials Science: The fluorophenoxy moiety can impart specific properties such as hydrophobicity and thermal stability. Derivatives of this compound could be investigated as precursors for functional polymers or as additives to modify the surface properties of materials. The ketone group provides a reactive site for polymerization or grafting onto surfaces.

Table 3: Interdisciplinary Research Opportunities

| Field | Potential Application | Research Focus |

|---|---|---|

| Chemical Biology | Development of chemical probes. | Synthesis of tagged derivatives to study uptake and localization in plant or microbial systems. |

| Environmental Chemistry | Model for environmental fate studies. | Investigating the biodegradation, photodegradation, and bioaccumulation potential of fluorinated ethers. acs.orgscitechnol.com |

| Materials Science | Precursor for functional materials. | Synthesis of polymers or surface coatings with tailored properties (e.g., hydrophobicity, thermal stability). |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 6-(2-Fluorophenoxy)hexan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorophenoxy groups can be introduced via alkylation of 2-fluorophenol with a hexan-2-one derivative under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 ketone:phenol) critically affect yield, with excess phenol reducing side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns fluorophenoxy protons (δ 6.8–7.2 ppm for aromatic F-substituted protons) and ketone carbonyl (δ ~210 ppm in ¹³C). Coupling constants (e.g., J = 8–10 Hz for ortho-F) confirm substituent positioning .

- IR Spectroscopy : Identifies C=O stretching (~1710 cm⁻¹) and aryl ether C-O-C (~1240 cm⁻¹).

- GC-MS : Confirms molecular ion ([M⁺] = 224 m/z) and fragmentation patterns (e.g., loss of –COCH₃).

Q. How can purification methods be optimized to isolate this compound from byproducts?

- Methodological Answer : Fractional distillation (bp ~250°C) or preparative HPLC (C18 column, acetonitrile/water) effectively separates isomers. Recrystallization from ethanol/water (4:1) improves purity (>98%) by removing unreacted phenol or diketone impurities. Monitor via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

Q. How does the 2-fluorophenoxy substituent influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The electron-withdrawing fluorine atom stabilizes the aryl ether linkage against hydrolysis. Under acidic conditions (pH < 3), the ketone may undergo protonation, but the fluorophenoxy group remains intact. In strong bases (pH > 12), competing elimination is minimized due to fluorine’s inductive effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.